2-(2-phenylphenyl)-1,3,5-tri(propan-2-yl)benzene
Description
2-(2-Phenylphenyl)-1,3,5-tri(propan-2-yl)benzene is a highly substituted aromatic compound characterized by a central benzene ring functionalized with three isopropyl (-CH(CH₃)₂) groups at the 1, 3, and 5 positions and a biphenyl (-C₆H₄-C₆H₅) substituent at the 2-position.
Properties
Molecular Formula |
C27H32 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(2-phenylphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C27H32/c1-18(2)22-16-25(19(3)4)27(26(17-22)20(5)6)24-15-11-10-14-23(24)21-12-8-7-9-13-21/h7-20H,1-6H3 |
InChI Key |
DIMKYFKNZOXXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Adsorption vs. Reactivity : Unlike tib-based MOFs, the target compound lacks coordination sites, rendering it unsuitable for gas adsorption but possibly more stable in acidic/basic conditions.
- Synthetic Flexibility : The brominated analogue’s reactivity highlights opportunities to functionalize the target compound via halogenation or cross-coupling to tailor properties.
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